molecular formula C25H50N2O4 B1605953 ETH 149 CAS No. 58821-96-8

ETH 149

Cat. No.: B1605953
CAS No.: 58821-96-8
M. Wt: 442.7 g/mol
InChI Key: WAPYYUBRXJPGKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ETH 149 can be synthesized through multiple synthetic routes. One common method involves the reaction of acetamide with 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[N-heptyl- and iodomethane . The reaction typically requires heating in the presence of sodium hydride in benzene . The yield of this reaction is approximately 65% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process generally involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETH 149 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETH 149 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETH 149 involves its function as an ionophore, facilitating the transport of ions across cell membranes. This process is crucial for maintaining ion balance and cellular function. The molecular targets and pathways involved include ion channels and transporters, which are essential for various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diheptyl-N,N’,5,5-tetramethyl-3,7-dioxanonanediamide
  • Lithium ionophore I
  • N-Heptyl-2-{3-[(heptylmethylcarbamoyl)methoxy]-2,2-dimethylpropoxy}-N-methylacetamide

Uniqueness

ETH 149 is unique due to its specific structure, which allows it to function effectively as a neutral ionophore. Its ability to selectively transport ions across membranes makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N2O4/c1-7-9-11-13-15-17-26(5)23(28)19-30-21-25(3,4)22-31-20-24(29)27(6)18-16-14-12-10-8-2/h7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPYYUBRXJPGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C(=O)COCC(C)(C)COCC(=O)N(C)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347583
Record name Lithium ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58821-96-8
Record name Lithium ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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